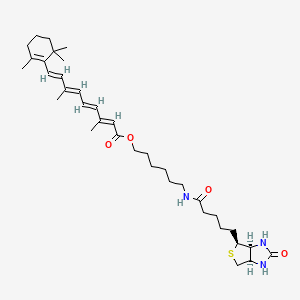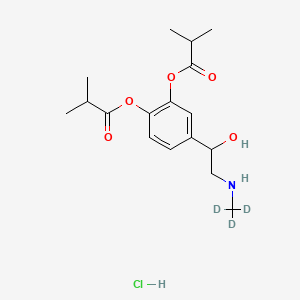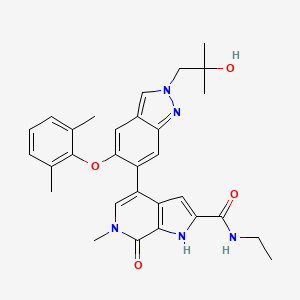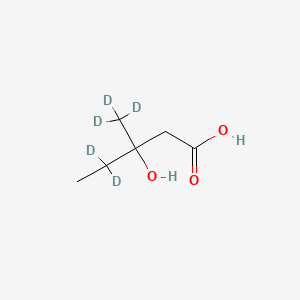
Drospirenone-d4-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Drospirenone-d4-1, also known as Dihydrospirorenone-d4-1, is a deuterium-labeled version of Drospirenone. Drospirenone is a synthetic progestin commonly used in oral contraceptive pills. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Drospirenone-d4-1 involves the incorporation of deuterium atoms into the Drospirenone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product. The industrial production methods are designed to meet the stringent requirements of pharmaceutical research and development .
化学反応の分析
Types of Reactions
Drospirenone-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: The compound can be reduced to form its corresponding alcohol or hydrocarbon derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketone or carboxylic acid derivatives, while reduction can produce alcohol or hydrocarbon derivatives .
科学的研究の応用
Drospirenone-d4-1 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a tracer in studies involving the synthesis and characterization of Drospirenone and its derivatives.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Drospirenone.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the absorption, distribution, metabolism, and excretion of Drospirenone.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Drospirenone
作用機序
Drospirenone-d4-1, like Drospirenone, exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of follicle-stimulating hormone and luteinizing hormone, thereby preventing ovulation. Additionally, Drospirenone has anti-mineralocorticoid and anti-androgenic properties, which contribute to its effects on water retention and acne reduction .
類似化合物との比較
Similar Compounds
Spironolactone: A synthetic steroid with similar anti-mineralocorticoid properties.
Progesterone: The natural hormone that Drospirenone mimics in its action.
Ethinyl Estradiol: Often combined with Drospirenone in oral contraceptive formulations.
Uniqueness
Drospirenone-d4-1 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This labeling also helps in understanding the metabolic stability and pathways of Drospirenone .
特性
分子式 |
C24H30O3 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',8,8-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2 |
InChIキー |
METQSPRSQINEEU-AJJTXNBQSA-N |
異性体SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]5C[C@H]5C2=CC1=O)[C@@H]6C[C@@H]6[C@@]47CC(C(=O)O7)([2H])[2H])C)C)[2H] |
正規SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


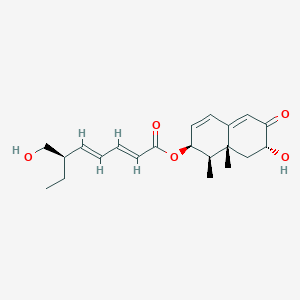
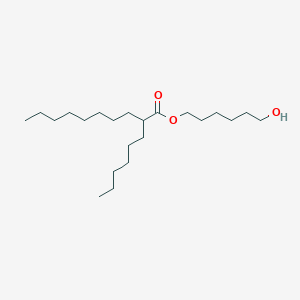

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)

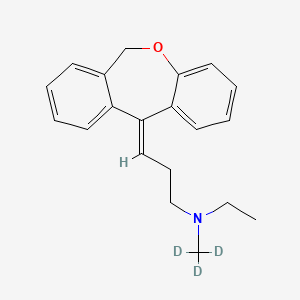


![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
